Tert-butyl 4-amino-2-hydroxybenzoate

Lipophilicity Drug Design Pharmacokinetics

Researchers synthesizing peptide conjugates or MOFs with PAS scaffolds face protecting group incompatibility. tert-Butyl 4-amino-2-hydroxybenzoate (CAS 889858-34-8) solves this: its acid-labile tert-butyl ester withstands basic/nucleophilic conditions yet cleaves selectively with TFA (50-95% in DCM). • Compatible with Wang/Rink amide resin SPPS without premature cleavage • 2-OH/4-NH₂ regiochemistry directs intramolecular H-bonding, critical for SAR & MOF linker geometry • 95% purity; ambient shipping with full analytical support

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 889858-34-8
Cat. No. B592293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-2-hydroxybenzoate
CAS889858-34-8
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O
InChIInChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3
InChIKeyJHTXKCAAVOPISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-2-hydroxybenzoate: Procurement Overview


tert-Butyl 4-amino-2-hydroxybenzoate (CAS: 889858-34-8, MF: C11H15NO3, MW: 209.24) is a synthetic chemical compound classified as a benzoic acid ester [1]. It is structurally derived from 4-aminosalicylic acid (PAS), wherein the carboxylic acid is protected as a tert-butyl ester, leaving the key 4-amino and 2-hydroxyl functionalities on the aromatic ring intact for further derivatization . The compound is characterized by a computed LogP (XLogP3) of 2.6 and a topological polar surface area (TPSA) of 72.6 Ų, properties that define its moderate lipophilicity and hydrogen-bonding capacity [1]. As a fine chemical, it is primarily offered as a research intermediate with a typical purity of 95-98% and is commercially available from multiple global suppliers [2].

Orthogonal Protection Acid-labile tert-butyl ester enables selective deprotection in multi-step synthesis without affecting other acid-sensitive groups.
Regiospecific Scaffold 2-Hydroxy-4-amino substitution pattern supports intramolecular H-bonding and controls reactivity in amide coupling and cross-coupling.
Available Analytical Grade Multiple global suppliers offer batch-specific certificates (NMR, HPLC), supporting procurement with documented purity.

tert-Butyl 4-amino-2-hydroxybenzoate: Why Analogs Fall Short


In-class analogs such as methyl 4-amino-2-hydroxybenzoate or the parent 4-aminosalicylic acid cannot serve as direct replacements for tert-butyl 4-amino-2-hydroxybenzoate due to fundamental differences in their reactivity and protecting group strategy. The tert-butyl ester in the target compound provides orthogonal protection, meaning it is stable under conditions that would cleave methyl or benzyl esters (e.g., basic or nucleophilic conditions) but is selectively removed under acidic conditions [1]. This is critical for complex, multi-step syntheses where other functional groups must be preserved. Furthermore, the specific 2-hydroxy-4-amino substitution pattern dictates unique reactivity and intermolecular interactions (e.g., intramolecular hydrogen bonding between the 2-OH and the ester carbonyl) that are not present in other regioisomers, such as tert-butyl 2-amino-4-hydroxybenzoate [2][3]. This regiochemistry directly impacts the compound's behavior in downstream reactions like amide coupling, nucleophilic aromatic substitution, and metal-catalyzed cross-couplings.

Methyl or benzyl ester analogs may cleave under basic or nucleophilic conditions that leave the tert-butyl ester intact; orthogonal protection may not transfer.
tert-Butyl 2-amino-4-hydroxybenzoate (regioisomer) shifts the amine position and eliminates the 2-OH/carbonyl intramolecular H-bond, altering reactivity and requiring separate validation.
Parent 4-aminosalicylic acid (PAS) lacks the ester protecting group; direct replacement would expose a free acid and change both solubility and compatibility in multi-step sequences.

tert-Butyl 4-amino-2-hydroxybenzoate: Verified Properties & Quality


Lipophilicity & TPSA vs. Parent Aminosalicylic Acid

As a protected derivative, tert-butyl 4-amino-2-hydroxybenzoate exhibits significantly increased lipophilicity compared to the free parent acid, 4-aminosalicylic acid (PAS). Its computed XLogP3 value is 2.6, which contrasts sharply with the highly polar nature of PAS [1][2]. Additionally, its topological polar surface area (TPSA) is 72.6 Ų [1].

Lipophilicity vs. PAS
Cross-study comparable
XLogP32.6 vs. 1.0
TPSA72.6 vs. 83.8 Ų
Δ+1.6 / –11.2 Ų
Reported higher membrane-permeability ranking
Computed properties; supports prodrug-design context
Lipophilicity Drug Design Pharmacokinetics Medicinal Chemistry

Certified Purity and Batch Consistency

Unlike less common or research-grade analogs, tert-butyl 4-amino-2-hydroxybenzoate is widely available from established commercial suppliers who offer batch-specific analytical certificates. Standard purity levels are documented at 95% and 98%, with supporting documentation like NMR, HPLC, and GC readily provided .

Purity & Documentation
Head-to-head
Target purity95% / 98% (Bidepharm, Apeptide)
Regioisomer97%, limited suppliers
DocumentsNMR, HPLC, GC available
Batch-specific data reduces impurity risk
Supplier coverage and certificate availability support procurement reproducibility
Chemical Synthesis Quality Control Procurement Reproducibility

Storage and Handling for Long-Term Stability

Supplier documentation specifies defined storage conditions of 2-8°C with protection from light and moisture to prevent decomposition [1]. The compound is classified as an irritant (GHS07), with specific hazard and precautionary statements (H302, H315, H319, H335) that mandate standard laboratory safety protocols .

Storage & Stability
Class-level inference
2–8 °C, protect from light and moisture (GHS07)
Refrigerated storage supports long-term integrity
Methyl ester may tolerate ambient storage, but tert-butyl group requires controlled conditions to avoid premature hydrolysis
Stability Storage Lab Safety Chemical Handling

tert-Butyl 4-amino-2-hydroxybenzoate: Key Applications


Protected Scaffold for Peptide & Peptidomimetic Solid-Phase Synthesis

The tert-butyl ester of 4-amino-2-hydroxybenzoate serves as a highly valuable building block in solid-phase synthesis of complex peptides and peptidomimetics. Its orthogonal acid-labile protecting group allows the molecule to be anchored to a resin or incorporated into a growing chain and then selectively deprotected under mild acidic conditions (e.g., 50-95% TFA in DCM) without cleaving other acid-sensitive groups like Boc or cleaving the peptide from a Wang or Rink amide resin [1]. The presence of both a protected carboxylic acid and a free amine enables its use as a bifunctional linker or a modified amino acid analog, expanding the chemical diversity of combinatorial libraries.

Key Intermediate for Antitubercular and Anti-inflammatory Agents

As a protected derivative of 4-aminosalicylic acid (PAS)—a known antitubercular drug—this compound is a critical intermediate for developing next-generation prodrugs or novel derivatives with improved pharmacokinetic profiles [2]. The increased lipophilicity conferred by the tert-butyl ester (ΔXLogP3 = +1.6 compared to PAS) is a strategic design feature for enhancing oral bioavailability or cellular penetration. Researchers utilize this scaffold to explore structure-activity relationships (SAR) by modifying the free amine or the deprotected acid, aiming to discover new agents with enhanced efficacy against Mycobacterium tuberculosis or novel anti-inflammatory mechanisms [3].

Versatile Monomer for Orthogonally-Protected Polymers and Dendrimers

The orthogonally protected nature of tert-butyl 4-amino-2-hydroxybenzoate makes it an ideal monomer for creating functional polymers, dendrimers, and covalent organic frameworks (COFs). The tert-butyl ester can be selectively removed to reveal a carboxylic acid for post-polymerization conjugation or to introduce water-solubilizing groups, while the amine and hydroxyl groups can be used for further chain extension, cross-linking, or the attachment of functional moieties like fluorophores or targeting ligands [1]. This precise control over polymer architecture and functional group presentation is essential for applications in drug delivery, biosensing, and advanced materials science.

MOFs and Coordination Polymers with Tunable Porosity

In materials chemistry, the rigid aromatic core and multiple coordination sites (amine, hydroxyl, and ester carbonyl) of tert-butyl 4-amino-2-hydroxybenzoate enable its use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The tert-butyl group serves as a sterically demanding, hydrophobic moiety that can be used to template pore formation or can be thermally or chemically cleaved post-synthetically (PSM) to access the free carboxylic acid, thereby altering the pore size, polarity, and chemical functionality of the framework [1]. This ability to post-synthetically modify the framework's interior is a powerful strategy for tuning material properties for applications in gas storage, separation, and heterogeneous catalysis.

Application
Selection Property
Validation Focus
Peptide solid-phase synthesis
Acid-labile tert-butyl ester with bifunctional amine
TFA/DCM deprotection compatibility; coupling efficiency
Mycobacterial DHFR prodrug research
Increased lipophilicity scaffold (vs. PAS)
Cellular permeability and target-engagement assays
Functional polymer & dendrimer synthesis
Orthogonal protection and hydroxy/amine reactivity
Post-polymerization modification; functional-group tolerance
MOF and coordination polymer linker
Rigid aromatic core with multiple coordination sites
Post-synthetic modification (PSM) and pore tuning

Technical Documentation Hub

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